2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide
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Overview
Description
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored as a potential antiviral agent, particularly against RNA viruses such as SARS-CoV-2.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing a similar pyrrolo-triazine scaffold.
Remdesivir: An antiviral drug with a related triazine structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo-triazine core
Uniqueness
2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H9N5O/c9-6(14)4-7-11-8(10)5-2-1-3-13(5)12-7/h1-3H,4H2,(H2,9,14)(H2,10,11,12) |
InChI Key |
ZNSOGPOPAKSASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CC(=O)N)N |
Origin of Product |
United States |
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